tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate
Description
Comparative Molecular Data of Related Piperidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C11H20BrNO3 | 293.06 | 3-hydroxyl, 3-bromomethyl |
| tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate | C11H20BrNO3 | 293.06 | 4-hydroxyl, 4-bromomethyl |
| tert-Butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate | C12H23NO3 | 229.32 | 3-hydroxyl, 3-ethyl |
| tert-Butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | 201.27 | 3-hydroxyl (S-configuration) |
The tert-butyl carbamate group at the 1-position is a common protecting group for amines, enhancing solubility in organic solvents and stabilizing the piperidine ring during synthetic transformations. The simultaneous presence of hydroxyl and bromomethyl groups at the 3-position introduces steric hindrance and electronic effects that differentiate this compound from simpler piperidine derivatives.
Stereochemical Configuration and Conformational Isomerism
The 3-position of the piperidine ring in this compound constitutes a stereogenic center due to the presence of four distinct substituents: hydroxyl, bromomethyl, the piperidine ring, and the carbamate group. This configuration allows for two enantiomers (R and S), though the specific stereochemistry of the compound is not explicitly detailed in available literature. Related compounds, such as tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate, demonstrate the importance of stereochemistry in modulating biological activity and synthetic utility.
Comparative Analysis with Related Piperidine Derivatives
This compound shares structural motifs with several piperidine-based compounds, but its unique substituent combination confers distinct chemical properties.
Substituent Effects on Reactivity and Applications
Bromomethyl vs. Hydroxyl/Ethyl Groups :
- The bromomethyl group enhances electrophilicity at the 3-position, making the compound susceptible to nucleophilic substitution (e.g., Suzuki couplings or Grignard reactions). In contrast, tert-butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate lacks a halogen, rendering it less reactive toward substitution.
- The hydroxyl group participates in hydrogen bonding, influencing solubility and crystallization behavior. This contrasts with non-polar substituents like methyl or ethyl groups, which prioritize lipophilicity.
Positional Isomerism :
Stereochemical Comparisons :
- The (3S)-configured hydroxyl group in tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate demonstrates how stereochemistry can dictate biological target affinity. While the bromomethyl derivative’s stereochemistry remains uncharacterized, its synthetic versatility suggests potential for enantioselective applications.
Functional Group Synergy
The coexistence of hydroxyl and bromomethyl groups enables sequential functionalization strategies. For example:
- The hydroxyl group can be oxidized to a ketone, followed by bromomethyl substitution to introduce alkenes or amines.
- The bromomethyl group may undergo elimination to form a double bond, generating a conjugated system for further cycloadditions.
This multifunctionality distinguishes this compound from simpler derivatives, positioning it as a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |
InChI Key |
IJCFONQJGPKETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CBr)O |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategy
The synthesis generally proceeds through three key stages:
- Stage 1: Starting with a piperidine derivative, typically a protected piperidine-1-carboxylate.
- Stage 2: Bromination at the 3-position to introduce the bromomethyl group.
- Stage 3: Hydroxylation at the same position to generate the hydroxypiperidine derivative, followed by esterification to yield the final compound.
Bromination of Piperidine Derivatives
Method: Bromination using elemental bromine in chloroform
| Reaction Conditions | Details | Yield & Notes |
|---|---|---|
| Bromine in chloroform | Disodium hydrogen phosphate as a catalyst, temperature ~5°C, reaction time ~18 hours | 42% yield of tert-butyl 3-bromo-4-oxo-piperidine-1-carboxylate; the process involves controlled addition of bromine to avoid over-bromination |
Mechanism: Electrophilic substitution at the 3-position of the piperidine ring, facilitated by the electron-rich nitrogen atom, leading to selective bromination at the methyl position attached to the ring.
Formation of Bromomethyl-Substituted Piperidine
Method: Alkylation with suitable bromomethyl reagents
- Reagents: Bromomethylating agents such as paraformaldehyde with hydrobromic acid or other bromomethyl sources.
- Conditions: Reactions often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (~60°C).
Example:
Reaction of a protected piperidine with formaldehyde and hydrobromic acid under reflux yields the bromomethyl intermediate.
Hydroxylation at the 3-Position
Method: Nucleophilic substitution or oxidation
- Approach: The bromomethyl group can be converted into a hydroxymethyl group via nucleophilic substitution with hydroxide ions (NaOH or KOH) in aqueous media, or via reduction pathways.
- Reaction Conditions:
- Use of aqueous sodium hydroxide at room temperature or slightly elevated temperatures (~50°C).
- Reaction duration varies from several hours to overnight, depending on reactivity.
Note: The hydroxylation step may also involve oxidation of the bromomethyl group if starting from a hydroxyl precursor.
Esterification to Form the Carboxylate
Method: Protection of the piperidine nitrogen as tert-butyl carbamate
- Reagents: Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
- Conditions: Typically performed in anhydrous solvents like dichloromethane at room temperature.
$$
\text{Piperidine-1-carboxylic acid} + \text{Boc}_2\text{O} \rightarrow \text{tert-Butyl 1-carboxylate derivative}
$$
Subsequently, the hydroxyl and bromomethyl groups are introduced at the 3-position as described.
Summary of the Most Commonly Used Protocols
Critical Notes and Precautions
- Selectivity: Bromination must be carefully controlled to prevent over-bromination or substitution at undesired positions.
- Stability: The compound is sensitive to hydrolysis; handling under inert atmospheres and dry conditions is recommended.
- Yield Optimization: Use of excess base or controlled addition of reagents can improve yields.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Osmium Tetroxide (OsO4): Used for hydroxylation reactions.
Sulfuric Acid (H2SO4): Used as a catalyst in esterification reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields carbonyl-containing compounds.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the construction of various heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is used to study the effects of bromomethyl and hydroxyl substitutions on piperidine rings. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for various applications, including the synthesis of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Reactivity and Functional Group Analysis
- Bromomethyl Group : The bromomethyl substituent in the target compound enables nucleophilic substitution (e.g., with amines or thiols), making it superior to hydroxyl-only derivatives like tert-butyl 3-hydroxypiperidine-1-carboxylate, which require activation (e.g., mesylation) for similar reactivity .
- Hydroxyl Group: The 3-hydroxyl group enhances polarity and solubility compared to non-hydroxylated analogues (e.g., tert-butyl 3-bromopiperidine-1-carboxylate). It also allows for hydrogen bonding in drug-receptor interactions or further derivatization (e.g., oxidation to ketones or protection as ethers) .
- Steric and Electronic Effects : Piperidine derivatives with substituents at the 3-position (e.g., bromomethyl) exhibit different steric hindrance compared to 4-substituted analogues (e.g., tert-butyl 4-(bromomethyl)piperidine-1-carboxylate), affecting reaction rates and regioselectivity .
Biological Activity
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. This compound features a bromomethyl group, which enhances its reactivity and biological profile. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C10H18BrN1O2
- Molecular Weight : 248.16 g/mol
- CAS Number : 114775201
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that piperidine derivatives can act as inhibitors for several enzymes implicated in disease processes, including kinases and phosphatases. The presence of the bromomethyl group may enhance binding affinity to these targets due to increased steric interactions.
Antitumor Activity
Studies have shown that piperidine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antiviral Activity
Piperidine derivatives are also explored for their antiviral properties. The compound's ability to inhibit viral replication has been observed in preliminary studies, suggesting potential applications in treating viral infections.
Neuroprotective Effects
Research indicates that certain piperidine derivatives can exert neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies and Research Findings
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for assessing its therapeutic potential.
- Absorption : The compound is expected to have moderate absorption due to its lipophilicity.
- Metabolism : Likely undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Predominantly renal excretion of metabolites.
- Toxicity : Preliminary toxicity studies indicate low acute toxicity; however, further investigations are required to determine long-term effects.
Q & A
Q. What are the recommended synthetic strategies for tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves multi-step strategies, including:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen during functionalization. For example, bromination of a hydroxymethyl intermediate (e.g., using HBr or PBr₃) requires anhydrous conditions to avoid hydrolysis .
- Key Reagents : DMAP and triethylamine in dichloromethane (0–20°C) are effective for activating carboxylate intermediates .
- Critical Parameters : Temperature control (<20°C) minimizes side reactions, while stoichiometric precision prevents over-bromination .
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Boc protection | Stabilize piperidine nitrogen | |
| 2 | HBr/PBr₃, anhydrous CH₂Cl₂ | Bromination of hydroxymethyl | |
| 3 | Column chromatography (silica gel) | Purification |
Q. What spectroscopic methods are most effective for characterizing tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate, and how can conflicting data be resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ ~1.4 ppm (tert-butyl), δ 3.5–4.5 ppm (CH₂Br and piperidine protons), and δ ~170 ppm (C=O). Conflicting assignments (e.g., overlapping peaks) can be resolved via 2D NMR (HSQC, HMBC) .
- IR Spectroscopy : Confirm C=O (1700 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups. Discrepancies in hydroxyl signals may arise from hydrogen bonding; use deuterated solvents for clarity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight. Discrepancies in fragmentation patterns require cross-validation with synthetic intermediates .
Q. What safety precautions are necessary when handling tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate, given its structural analogs?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Structural analogs with bromomethyl groups show acute toxicity (Category 4) via inhalation or dermal contact .
- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure. Emergency eyewash stations and washing facilities are mandatory .
- Waste Disposal : Quench residual brominating agents with NaHCO₃ before disposal to prevent exothermic reactions .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during derivatization of the bromomethyl group?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states, while non-polar solvents (e.g., toluene) may promote elimination .
- Temperature : Lower temperatures (0–5°C) suppress elimination. For example, nucleophilic substitution with amines proceeds efficiently at 0°C in CH₂Cl₂ .
- Base Selection : Mild bases (e.g., K₂CO₃) avoid dehydrohalogenation. Strong bases (e.g., DBU) are contraindicated .
Q. What computational approaches are available to predict the stability of tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate under varying pH and temperature conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts hydrolysis rates of the bromomethyl group. For example, acidic conditions accelerate hydrolysis, while neutral/basic conditions stabilize the compound .
- Molecular Dynamics (MD) : Simulate solvent interactions to identify optimal storage conditions (e.g., anhydrous CH₃CN vs. protic solvents) .
- Data Integration : Combine computed reaction pathways with experimental kinetics to refine predictive models .
Q. How do steric and electronic effects of the tert-butyl group influence the regioselectivity of nucleophilic attacks on the piperidine ring?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group directs nucleophiles to less hindered positions (e.g., equatorial over axial sites). For example, substitutions at C-3 are favored over C-2 in piperidine derivatives .
- Electronic Effects : Electron-withdrawing Boc groups reduce piperidine basicity, slowing protonation-dependent reactions. This can be counteracted using Lewis acids (e.g., BF₃·Et₂O) to activate the ring .
- Case Study : In analogs like tert-butyl 3-carbamoylpiperidine-1-carboxylate, steric effects limit amide formation to specific positions, validated by X-ray crystallography .
Data Contradiction Analysis
- Synthetic Yields : Discrepancies in reported yields (e.g., 60% vs. 85%) often stem from varying bromination conditions. For instance, PBr₃ in CH₂Cl₂ (0°C) gives higher yields than HBr at RT due to better control over exothermicity .
- Spectroscopic Conflicts : Divergent ¹H NMR shifts for CH₂Br (δ 3.7 vs. 3.9 ppm) may arise from solvent polarity or concentration effects. Deuterated DMSO vs. CDCl₃ can resolve this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
